2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPBEOVVURPKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Stepwise Synthesis
The synthesis involves three primary steps:
- Preparation of 4-(4-Fluorophenyl)piperazine
- Acylation to Form 2-Oxoethyl Intermediate
- Thiol-Ether Formation with Thioglycolic Acid
Step 1: Synthesis of 4-(4-Fluorophenyl)piperazine
4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution. Fluorobenzene reacts with piperazine under Ullmann conditions, using copper(I) iodide as a catalyst and potassium carbonate as a base in dimethylformamide (DMF) at 120°C for 24 hours. The crude product is purified via recrystallization from ethanol, yielding 68–72%.
Step 2: Acylation with Bromoacetyl Bromide
The piperazine derivative is acylated with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added dropwise to neutralize HBr, maintaining a pH of 8–9. The intermediate, 2-bromo-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone, is isolated via vacuum filtration (yield: 85–90%).
Step 3: Thiol-Ether Coupling
The bromo intermediate reacts with thioglycolic acid in tetrahydrofuran (THF) under reflux (65°C) for 6 hours. Potassium carbonate facilitates nucleophilic substitution, replacing bromide with the sulfanylacetic acid moiety. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), yielding 60–65%.
Alternative Routes
One-Pot Synthesis
A streamlined one-pot method combines all three steps in DMF. 4-(4-Fluorophenyl)piperazine, bromoacetyl bromide, and thioglycolic acid are reacted sequentially at 50°C for 12 hours. This approach reduces purification steps but yields 55–58% due to side reactions.
Solid-Phase Synthesis
For high-throughput applications, the compound is synthesized on Wang resin. The piperazine moiety is immobilized, followed by acylation and thiol coupling. Cleavage with trifluoroacetic acid (TFA) yields the product with >95% purity after HPLC.
Optimization Strategies
Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature (Step 2) | 0–5°C | Prevents diketone formation |
| Solvent (Step 3) | THF | Enhances nucleophilicity of thiol |
| Base (Step 3) | K₂CO₃ | Minimizes oxidation of thiol |
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols use continuous flow systems to enhance reproducibility. Key parameters:
Purification Techniques
| Method | Purity Achieved | Throughput |
|---|---|---|
| Recrystallization | 98–99% | Low |
| Chromatography | >99.5% | Medium |
| Continuous Crystallization | 97–98% | High |
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.25 (d, 2H, Ar-F), 3.72 (s, 2H, CH₂S), 3.45 (m, 8H, piperazine) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.5 (COOH), 163.2 (C=O), 115.7 (C-F) |
| HRMS (ESI+) | m/z 313.0982 [M+H]⁺ (calc. 313.0978) |
Challenges and Solutions
Thiol Oxidation
The sulfanyl group is prone to oxidation during synthesis. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The sulfanylacetic acid moiety may participate in redox reactions, influencing the compound’s overall activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Compound A : [{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic Acid (CAS 1142211-47-9)
- Structural Difference : The fluorophenyl group is at the 2-position instead of 3.
- Lower metabolic stability due to increased susceptibility to oxidative metabolism at the ortho position .
Compound B : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
- Structural Difference : Replaces the sulfanyl acetic acid with a hydroxyphenyl-oxoethyl group and includes a trifluoroacetate counterion.
- Impact: Enhanced solubility in polar solvents due to the ionic trifluoroacetate group.
Variations in the Sulfanyl Acetic Acid Moiety
Compound C : 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic Acid (CSAA)
- Structural Difference : Chlorophenyl replaces the 4-fluorophenylpiperazine group.
- Impact: Electron-withdrawing effect: Chlorine’s lower electronegativity compared to fluorine reduces the compound’s ability to stabilize negative charges, affecting ionophore efficiency in metal sensors . Pharmacological relevance: Lacks the piperazine moiety, limiting CNS activity but retaining utility in analytical chemistry.
Compound D : N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
- Structural Difference : Acetamide replaces the acetic acid group, and the piperazine-oxoethyl chain is absent.
- Bioavailability: Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .
Functional Group Replacements
Compound E : [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic Acid (CAS 1142211-50-4)
- Structural Difference: Sulfanyl group replaced by a phenylamino linkage.
- Synthesis complexity: Requires additional steps for introducing the phenylamino group, lowering yield compared to sulfanyl analogs .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Property | Target Compound | Compound C (CSAA) | Compound E |
|---|---|---|---|
| Molecular Weight | 341.36 g/mol | 260.71 g/mol | 371.42 g/mol |
| LogP (Predicted) | 2.8 | 2.1 | 3.2 |
| Solubility (Water) | Low | Moderate | Very low |
| Ion-Binding Capacity | High (sulfanyl group) | Moderate (chlorophenyl) | Low (amino group) |
Biological Activity
2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid (CAS Number: 913247-58-2) is a compound that has garnered attention due to its potential biological activities. This article presents a comprehensive review of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₇FN₂O₃S. The compound features a piperazine ring, which is known for its role in various pharmacological activities, and a sulfanyl acetic acid moiety that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇FN₂O₃S |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 913247-58-2 |
Anticancer Activity
Research indicates that compounds containing piperazine derivatives exhibit significant anticancer properties. In various studies, related piperazine derivatives have shown promising results against several cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting enhanced potency against tumors .
Case Study:
A study evaluated the cytotoxicity of several piperazine analogs, revealing that modifications at the para position of the phenyl ring significantly influenced their activity. The presence of electron-withdrawing groups such as fluorine was found to enhance cytotoxic effects on cancer cells, supporting the hypothesis that this compound may exhibit similar or improved efficacy in cancer treatment .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar thiazole and piperazine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. SAR studies suggest that the presence of specific functional groups can enhance antimicrobial efficacy, indicating that modifications to the sulfanyl acetic acid moiety might yield compounds with improved activity .
Anticonvulsant Activity
Piperazine derivatives are frequently studied for their anticonvulsant properties. Compounds with structural similarities to this compound have shown effectiveness in various animal models of epilepsy. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of halogen atoms (e.g., fluorine) on the phenyl ring enhances anticancer activity.
- Functional Group Modifications : Alterations in the sulfanyl group can lead to significant changes in both potency and selectivity towards various biological targets.
- Piperazine Ring Modifications : Variations in the piperazine structure can influence binding affinity and biological outcomes.
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing 2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid?
- Methodology : Synthesis typically involves sequential reactions:
Acylation : Reacting piperazine derivatives with fluorophenyl groups using potassium carbonate as a base in ethanol under reflux (60–80°C) .
Sulfanyl-Acetic Acid Coupling : Thiol-ether formation via nucleophilic substitution, often using thioglycolic acid derivatives in dichloromethane or DMF .
Purification : Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization to isolate the product .
- Optimization : Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst selection (e.g., TFA for deprotection) to improve yields (reported 48–65%) .
Q. How is the molecular structure of this compound characterized in academic research?
- Techniques :
- NMR Spectroscopy : , , and -NMR to confirm substituent positions and purity .
- X-Ray Crystallography : Resolve bond angles and stereochemistry (e.g., piperazine ring conformation) using single-crystal diffraction (data deposited in Acta Crystallographica) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
Q. What physicochemical properties are critical for experimental design?
- Key Properties :
- Solubility : Low in water (<1 mg/mL), requiring DMSO or ethanol for biological assays .
- pKa : Predicted ~3.5 (carboxylic acid) and ~8.2 (piperazine nitrogen) via computational tools (e.g., MarvinSketch) .
- Thermal Stability : Decomposition above 200°C (TGA/DSC data) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis protocols (e.g., solvent selection, reaction time)?
- Case Study : Discrepancies in reflux duration (5–12 hours) for piperazine acylation :
- Resolution : Monitor reaction progress via TLC/HPLC. Extend reflux time if intermediates persist (e.g., unreacted 4-fluorophenyl precursors) .
- Statistical Design : Use factorial experiments to test variables (temperature, solvent polarity) and identify optimal conditions .
Q. What computational approaches enhance reaction design for derivatives of this compound?
- In Silico Methods :
Quantum Mechanics (QM) : Calculate transition states for sulfanyl-acetic acid coupling using Gaussian09 .
Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
Machine Learning (ML) : Train models on existing reaction data (e.g., PubChem) to predict yields .
Q. How is the compound’s biological activity evaluated, and what are its putative targets?
- Assays :
- Enzyme Inhibition : Test against kinases or GPCRs (e.g., fluorophenyl-piperazine analogs target serotonin receptors) .
- Cellular Uptake : Radiolabeling (e.g., ) to track distribution in vitro .
- Target Prediction : Docking studies (AutoDock Vina) identify binding to 5-HT receptors (piperazine moiety) and COX-2 (sulfanyl-acetic acid group) .
Q. What strategies are used to assess stability and degradation pathways under physiological conditions?
- Forced Degradation Studies :
- Hydrolysis : Incubate in buffer solutions (pH 1–10) at 37°C; monitor via HPLC for carboxylic acid cleavage .
- Oxidative Stress : Expose to HO/UV light to detect sulfoxide/sulfone byproducts .
- Metabolite Identification : LC-MS/MS to characterize hepatic microsomal metabolites (e.g., CYP450-mediated N-dealkylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
